molecular formula C11H10S2 B8314756 3-[4-(Methylthio)phenyl]thiophene

3-[4-(Methylthio)phenyl]thiophene

Cat. No. B8314756
M. Wt: 206.3 g/mol
InChI Key: WTGWBUZLGREKON-UHFFFAOYSA-N
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Patent
US07482456B2

Procedure details

Prepared according to the procedure Coupling-1 using [4-(methylthio)phenyl]boronic acid and 3-bromothiophene as starting material. Flash chromatography (CH2Cl2) afforded the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:13]1[CH:17]=[CH:16][S:15][CH:14]=1>C(Cl)Cl>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:17]=[CH:16][S:15][CH:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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